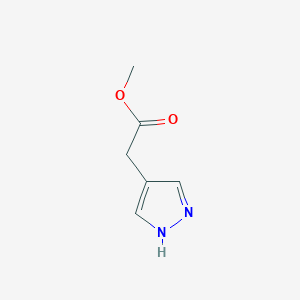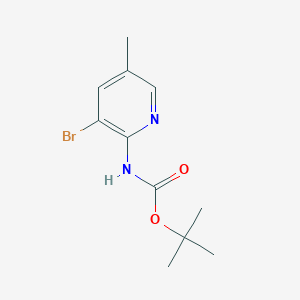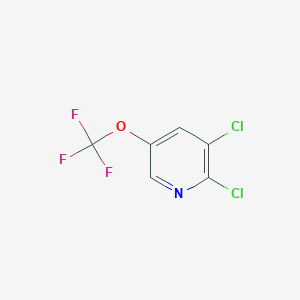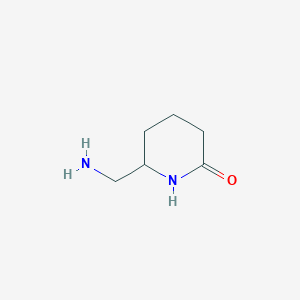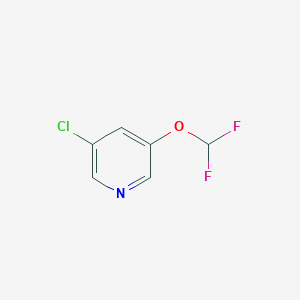
Pyridine, 3-chloro-5-(difluoromethoxy)-
Vue d'ensemble
Description
Pyridine, 3-chloro-5-(difluoromethoxy)- is a chemical compound with a molecular formula of C6H3ClF2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the synthesis of pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3,5-DCTF, has been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase reactions are then used .Molecular Structure Analysis
The molecular structure of Pyridine, 3-chloro-5-(difluoromethoxy)- consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 3rd and 5th carbon atoms on the ring are substituted with a chlorine atom and a difluoromethoxy group respectively .Chemical Reactions Analysis
Trifluoromethylpyridines, which are similar to Pyridine, 3-chloro-5-(difluoromethoxy)-, have been used as key structural motifs in active agrochemical and pharmaceutical ingredients. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .Mécanisme D'action
While the specific mechanism of action for Pyridine, 3-chloro-5-(difluoromethoxy)- is not mentioned in the search results, similar compounds containing trifluoromethyl groups have been used in the pharmaceutical industry. For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethyl alkyl substituted pyridine .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines, similar to Pyridine, 3-chloro-5-(difluoromethoxy)-, are expected to find many novel applications in the future. They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Propriétés
IUPAC Name |
3-chloro-5-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOFHSWCGOAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3186692.png)
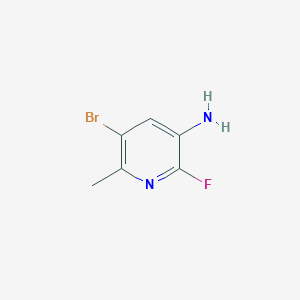
![Isopropyl 9-anti-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186705.png)
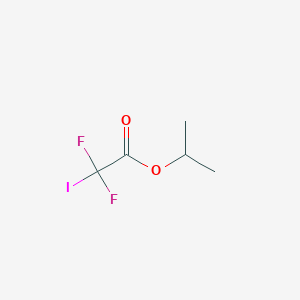
![4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B3186717.png)
